N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-16-11-9-14(10-12-16)20-24-25-21(28-20)23-19(26)15-5-4-8-18(13-15)27-17-6-2-1-3-7-17/h1-13H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWISCLMWMWPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and leading to a range of biological effects.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as anti-inflammatory, antiviral, and anticancer activities.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown interactions with various enzymes and proteins. For instance, pyrazoline derivatives, which share a similar nitrogen-based hetero-aromatic ring structure, have shown confirmed biological and pharmacological activities. They have been reported to interact with enzymes such as acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system.
Cellular Effects
The cellular effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide are yet to be fully elucidated. Related compounds have been shown to influence cell function. For example, pyrazoline derivatives have been reported to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which is known to enhance biological activity through various mechanisms. The specific structure includes:
- Oxadiazole moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Phenoxybenzamide group : Enhances lipophilicity and may influence the pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The anticancer activity is attributed to several mechanisms:
- Inhibition of HDAC (Histone Deacetylase) : Compounds with similar structures have shown significant HDAC inhibitory activity, leading to increased acetylation of histones and modulation of gene expression related to cancer progression .
- Induction of oxidative stress : The compound may promote the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Studies
- Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Animal Models : Preliminary in vivo studies indicated a reduction in tumor size in xenograft models treated with the compound compared to control groups.
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties against various bacterial and fungal strains.
Efficacy Against Pathogens
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
The presence of electron-withdrawing groups like bromine enhances its antimicrobial potential by increasing membrane permeability and disrupting cellular functions .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers.
Mechanisms
The antioxidant activity is likely due to:
- Direct scavenging of ROS : The oxadiazole ring can donate electrons, neutralizing free radicals.
- Metal ion chelation : The compound may chelate transition metals, preventing them from catalyzing oxidative reactions .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenoxy or oxadiazole rings can enhance potency and selectivity for desired biological targets.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Br, Cl) | Increased antimicrobial activity |
| Electron-donating groups (e.g., -OCH₃) | Enhanced anticancer potential |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, exhibit significant antimicrobial properties. A study demonstrated that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Activity
The compound has also shown promise in anticancer research. It has been observed to induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism involves the modulation of specific signaling pathways that lead to programmed cell death .
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for high-performance materials .
Fluorescent Materials
The compound has potential applications in the development of fluorescent materials. Its unique electronic properties allow for the design of organic light-emitting diodes (OLEDs) and sensors that can detect environmental changes based on fluorescence quenching mechanisms .
Agricultural Chemistry
Pesticidal Activity
Research indicates that oxadiazole derivatives possess insecticidal properties. This compound has been evaluated for its effectiveness against agricultural pests. Studies suggest that it disrupts the nervous system of insects, leading to their mortality while being less harmful to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate explored the synthesis and antimicrobial activity of metal complexes derived from oxadiazole compounds. The findings indicated that these complexes exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this compound derivatives .
Case Study 2: Anticancer Mechanism
In a detailed investigation into its anticancer properties, researchers found that this compound effectively inhibited cell proliferation in various cancer cell lines. The study provided insights into its mechanism of action involving apoptosis induction through mitochondrial pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide with key analogues:
Key Findings from Comparative Studies
Halogen Substituent Impact: The 4-bromophenyl group in the target compound confers higher molecular weight and lipophilicity compared to 4-chlorophenyl analogues (e.g., 4-F1374-0808). Chlorine at the ortho position (e.g., 5-F1374-0081) reduces steric hindrance compared to para-substituted derivatives, which may explain its superior kinase inhibition in experimental assays .
Bioactivity Trends: Antimicrobial Activity: OZE-III (4-chlorophenyl, pentanamide) demonstrated potent antibiofilm activity against S. aureus, with an MIC of 8 µg/mL . The shorter pentanamide chain likely improves membrane permeability compared to the bulkier 3-phenoxybenzamide group in the target compound. Kinase Inhibition: The 2,5-dichlorophenyl derivative (9-F2518-0041) showed enhanced inhibitory activity against tyrosine kinases (IC₅₀ = 0.42 µM) due to dual halogenation, which increases electronegativity and binding stability .
The 2-methylbenzamide group in 4-F1374-0808 reduces polarity, enhancing bioavailability but compromising target specificity .
Q & A
Q. What are the key synthetic routes for preparing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, and how can yield and purity be optimized?
The synthesis of oxadiazole derivatives typically involves sequential steps:
Esterification and Hydrazination : Starting with substituted benzoic acids (e.g., 4-bromobenzoic acid) esterified to methyl esters, followed by hydrazination to form hydrazides.
Oxadiazole Ring Formation : Reaction of hydrazides with cyanogen bromide or carbon disulfide under reflux conditions to form the 1,3,4-oxadiazole core .
Amide Coupling : The oxadiazole-2-amine intermediate is coupled with 3-phenoxybenzoyl chloride using a base (e.g., NaH) in anhydrous THF. Yield optimization relies on stoichiometric control, temperature modulation (e.g., 0°C to room temperature), and purification via column chromatography .
Purity Validation : HPLC (≥95% purity) and NMR (e.g., absence of unreacted starting materials) are critical for confirming structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and phenoxybenzamide moiety (δ 6.5–7.5 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (retention times vary based on substituents) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition : Test against targets like lipoxygenase (LOX) or α-glucosidase using spectrophotometric assays (e.g., inhibition of linoleic acid oxidation for LOX) .
- Antimicrobial Screening : Employ microdilution assays against Gram-positive/negative bacteria (MIC values <50 µg/mL indicate potential) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor binding .
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess impact on metabolic stability .
- Docking Studies : Use AutoDock Vina to model interactions with targets like cannabinoid receptors (CB1/CB2) and validate with SPR (surface plasmon resonance) .
Q. How should contradictory data from enzyme inhibition assays be resolved?
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if LOX inhibition shows mixed kinetics, test at varying substrate concentrations .
- Cross-Validation : Replicate assays with orthogonal methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity) .
- Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB: 5NY3 for carbonic anhydrase) to identify binding site interactions .
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?
- Activating Agents : Replace traditional bases with HATU or EDCI for efficient coupling under milder conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 60% → 85% for similar oxadiazoles) .
- In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm intermediate formation .
Methodological Tables
Q. Table 1. Comparative Yields of Oxadiazole Derivatives
| Substituent | Synthetic Route | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| 4-Bromophenyl | General Proc. B | 60 | 98.5 | |
| 4-Methylphenyl | General Proc. A | 24 | 95.0 | |
| Thiophen-2-yl | General Proc. A | 60 | 99.0 |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |
|---|---|---|---|
| Oxadiazole C-H | 8.7–9.0 | Oxadiazole C=N | 160–165 |
| Phenoxy O-C6H5 | 6.8–7.2 | Benzamide C=O | 168–170 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
